5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Description
5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 4-bromobenzyl sulfanyl group at the 5-position of the thiadiazole ring and an amine group at the 2-position. Thiadiazoles are heterocyclic compounds with a sulfur- and nitrogen-containing five-membered ring, known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
This compound has been synthesized via cyclization reactions involving thiosemicarbazide and substituted benzyl halides under acidic or basic conditions . Its crystal structure and electronic properties have been studied using X-ray crystallography and computational methods, revealing a planar thiadiazole core with the 4-bromobenzyl group contributing to steric and electronic effects . Notably, this compound exhibits potent acetylcholinesterase (AChE) inhibition activity, with an IC50 of 49.86 μM, making it a candidate for Alzheimer’s disease research .
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMNLNPLRFTWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromobenzyl chloride with thiourea to form the intermediate 4-bromobenzylthiourea. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Biological Activities
5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibits various biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial and antifungal properties:
- Antibacterial Efficacy : In studies, derivatives of thiadiazoles have shown inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial potential comparable to standard antibiotics like ampicillin.
- Antifungal Activity : Compounds similar to this compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Studies suggest that they can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The presence of the bromine atom may enhance these effects through increased lipophilicity and membrane permeability.
Medicinal Chemistry Applications
This compound serves as a scaffold for developing new pharmaceuticals targeting bacterial infections and other diseases. Its ability to interact effectively with biological receptors makes it valuable in drug design:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs .
- Therapeutic Development : Ongoing research aims to explore its efficacy in treating various conditions by modifying its structure for improved bioavailability and therapeutic effectiveness.
Case Studies
Case Study 1: Antibacterial Efficacy
A study demonstrated that derivatives of thiadiazoles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could lead to enhanced antimicrobial properties.
Case Study 2: Antifungal Activity
Research focusing on antifungal properties revealed that compounds similar to this one exhibited substantial inhibition rates against common fungal pathogens. This suggests potential applications in treating fungal infections.
Mechanism of Action
The mechanism of action of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole derivatives with variations in substituents at the 5-position or modifications to the amine group at the 2-position have been synthesized and evaluated for biological activities. Below is a detailed comparison:
4-Bromobenzyl vs. 4-Fluorobenzyl Derivatives
- 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine (): The fluorine atom, being smaller and more electronegative than bromine, reduces steric hindrance and alters electronic distribution.
4-Chlorophenyl Derivatives
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine ():
- Used in the synthesis of thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, this derivative showed moderate anticancer activity (GI50 = 32.7–55.3 μM against MCF-7 and HeLa cells).
- The chloro group’s electron-withdrawing nature enhances reactivity in cycloaddition reactions but may reduce target-binding affinity compared to bromine .
Methylphenyl and Allyl Derivatives
Computational and Docking Studies
- AChE Inhibition ():
Docking studies reveal that 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine binds to the catalytic site of AChE via hydrophobic interactions with the bromobenzyl group and hydrogen bonds with the thiadiazole amine . - Anticancer Activity ():
Thiadiazolo[3,2-a]pyrimidine derivatives inhibit thymidylate synthase, a key enzyme in DNA synthesis, by occupying the substrate-binding pocket .
Biological Activity
5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative notable for its diverse biological activities. The compound features a unique structure that includes a thiadiazole ring, a sulfanyl group, and a bromobenzyl substituent, which enhances its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 270.15 g/mol. The presence of the bromine atom in the structure is significant as it can participate in halogen bonding interactions, which may enhance the compound's reactivity and selectivity towards biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of bromine enhances this activity due to its electron-withdrawing nature, which can increase the compound's lipophilicity and membrane permeability.
Case Studies:
- Antibacterial Efficacy : A study demonstrated that derivatives of thiadiazoles showed inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk. The MIC values indicated strong antibacterial potential comparable to standard antibiotics like ampicillin .
- Antifungal Activity : Compounds similar to this compound showed antifungal activity against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% .
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or interference with signaling pathways crucial for cancer cell proliferation.
Research Findings:
- Cytostatic Properties : Studies have indicated that thiadiazole derivatives can exhibit cytostatic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting pancreatic cancer cell growth .
- Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds has led to enhanced anticancer activities through synergistic mechanisms .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases.
Evidence from Research :
- Inhibition of Inflammatory Mediators : Thiadiazole compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which they could alleviate inflammatory responses .
- Animal Studies : In vivo studies demonstrated reduced inflammation in animal models treated with thiadiazole derivatives compared to control groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide | Chlorine instead of Bromine | Different reactivity due to chlorine |
| N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide | Methyl group instead of Bromine | Less electron-withdrawing effect |
| N-{5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl}propanamide | No halogen substitution | Potentially different biological activity |
Q & A
Q. What are the common synthetic routes for 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example:
-
Route 1 : Cyclization of precursors using NaOH, H₂SO₄, and KI under reflux (80–90°C). Yield optimization involves adjusting molar ratios (e.g., 1:3 stoichiometry for POCl₃) and controlling reaction time (3–5 hours) .
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Route 2 : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (15–20% increase) by enhancing reaction homogeneity .
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Purification : Recrystallization from DMSO/water (2:1) or ethanol is critical for isolating high-purity crystals .
Synthesis Step Reagents/Conditions Optimization Strategies Reference Cyclization NaOH, H₂SO₄, KI, reflux Adjust molar ratios, temp control Thiadiazole formation POCl₃, N-phenylthiosemicarbazide Solvent choice, microwave irradiation
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodological Answer :
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XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–S = 1.74 Å) and dihedral angles between aromatic rings (e.g., 85.3°) .
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NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-bromobenzyl group: δ 7.45–7.65 ppm for aromatic protons) .
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Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 340 [M+H]⁺) .
Technique Application Key Parameters Reference XRD Crystal structure determination R-factor < 0.04, data-to-parameter ratio > 19 ¹H NMR Substituent identification Integration ratios, coupling constants
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromobenzyl group with fluorophenyl or methoxyphenyl groups to study electronic effects on bioactivity .
- Biological Assays : Use standardized protocols (e.g., MIC for antifungal activity, IC₅₀ for cytotoxicity) to compare derivatives .
- Computational Modeling : DFT calculations predict binding affinity to targets (e.g., GPCRs) using software like AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays under identical conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Data Triangulation : Cross-reference results with orthogonal methods (e.g., in vitro enzyme inhibition + in vivo efficacy) .
- Theoretical Frameworks : Link discrepancies to molecular properties (e.g., lipophilicity affecting membrane permeability) using QSAR models .
Q. How can factorial design optimize synthesis and pharmacological evaluation?
- Methodological Answer :
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Variables : Test temperature (60–100°C), catalyst concentration (0.5–2.0 eq), and solvent polarity (DMF vs. ethanol) .
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Outcome Metrics : Yield (%) and purity (HPLC > 95%) as dependent variables.
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Analysis : ANOVA identifies significant factors (e.g., temperature contributes 40% to yield variance) .
Factor Levels Tested Impact on Yield (%) Reference Temperature 60°C vs. 90°C +25% improvement Solvent DMF vs. ethanol +15% purity
Data Contradiction Analysis Example
Scenario : Conflicting reports on antifungal activity (MIC = 2 µg/mL vs. 50 µg/mL).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
